molecular formula C24H27ClN5O11P B608865 Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate CAS No. 1159183-97-7

Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate

Cat. No. B608865
CAS RN: 1159183-97-7
M. Wt: 627.9278
InChI Key: DOIJDQFWSCXUHP-PGRBNSFYSA-N
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Description

MB-11362, also known as RG-7348, is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection.

Scientific Research Applications

Synthesis and Characterization

  • Research on compounds related to Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate often focuses on the synthesis of optical isomers and their characterization. For example, the synthesis and biological activities of optical isomers of a related compound, 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride, were explored, demonstrating how the 1,3,2-dioxaphosphorinane group is conformationally constrained (Sakoda, Kamikawaji, & Seto, 1992).

Antimicrobial Activities

  • N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, similar in structure, were synthesized and their antifungal and antibacterial activities evaluated. Most of these compounds exhibited moderate antimicrobial activity (Reddy, S. Reddy, & Venugopal, 2003).

Phosphinate Ester Formation

  • Investigations into condensing agents for phosphinate ester formation with nucleoside 5′-hydroxyl functions have been conducted. Such studies are essential for understanding the chemical behavior and potential applications of similar compounds in biochemical research (Winqvist & Strömberg, 2008).

Biological Activity in Cell Culture

  • Compounds like 2′,3′-O-isopropylidene-5′-O-(3″-methyl-1″-oxa-3″-aza-2″-phosphacyclopentan-2″-yl)uridine 2″-oxide have been synthesized and their biological activities, such as inhibition of leukemia L1210 cells, have been studied. This kind of research helps in understanding the potential therapeutic applications of these compounds (Jones, McGuigan, Walker, Balzarini, & Clercq, 1984).

properties

IUPAC Name

[(5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16?,20?,21?,22?,24-,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJDQFWSCXUHP-ZYQFUZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1C([C@](OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN5O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 2
Reactant of Route 2
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 3
Reactant of Route 3
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 4
Reactant of Route 4
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 5
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 6
Reactant of Route 6
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate

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